molecular formula C15H19N3OS B5644531 N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5644531
M. Wt: 289.4 g/mol
InChI Key: MHGYFLBSCFVUPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as those involving benzimidazole derivatives and thioacetamide functionalities, often involves cyclization reactions, electrophilic substitution, and condensation processes. For instance, the cyclization of [(4- or 5-Substituted-2-benzimidazolyl) thio] acetic acids to thiazolo benzimidazolones showcases a method that might be analogous to the synthesis of the compound of interest (Tanaka, Ino, & Murakami, 1981).

Molecular Structure Analysis

The structural analysis of compounds containing benzimidazole and thioacetamide groups typically employs techniques such as IR, NMR, and mass spectrometry. These methods help elucidate the molecular framework and the orientation of substituents around the core structure, providing insights into the compound's chemical behavior and interaction potential with biological targets (Abbasi et al., 2018).

Chemical Reactions and Properties

Compounds similar to "N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide" participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. Their chemical properties are influenced by the benzimidazole nucleus, known for its stability and reactivity towards electrophiles, and the thioacetamide part, which can undergo hydrolysis, providing a versatile chemistry for further functionalization and application in synthesis (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-6-7-12-13(8-10)18-15(17-12)20-9-14(19)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGYFLBSCFVUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322557
Record name N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

352692-69-4
Record name N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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